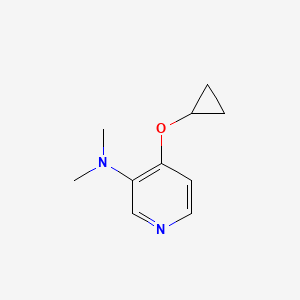
5-(Bromomethyl)-1-trityl-1H-1,2,3-benzotriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)-1-trityl-1H-1,2,3-benzotriazole is a synthetic organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their stability and versatility in various chemical reactions. This compound is characterized by the presence of a bromomethyl group attached to the benzotriazole ring, along with a trityl group, which enhances its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-1-trityl-1H-1,2,3-benzotriazole typically involves the bromomethylation of 1-trityl-1H-1,2,3-benzotriazole. This can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through the formation of a bromomethyl radical, which subsequently reacts with the benzotriazole ring to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Bromomethyl)-1-trityl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
5-(Bromomethyl)-1-trityl-1H-1,2,3-benzotriazole has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)-1-trityl-1H-1,2,3-benzotriazole involves its interaction with molecular targets through the bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function . The trityl group provides steric hindrance, enhancing the selectivity and stability of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromomethyl-1H-1,2,3-benzotriazole: Lacks the trityl group, making it less stable and less selective in reactions.
1-Trityl-1H-1,2,3-benzotriazole: Lacks the bromomethyl group, reducing its reactivity in nucleophilic substitution reactions.
5-(Bromomethyl)-2,3-dihydro-1,3-thiazole: Contains a thiazole ring instead of a benzotriazole ring, leading to different chemical properties and reactivity.
Uniqueness
5-(Bromomethyl)-1-trityl-1H-1,2,3-benzotriazole is unique due to the presence of both the bromomethyl and trityl groups, which confer enhanced stability, selectivity, and reactivity. This makes it a valuable compound in various chemical and biological applications .
Eigenschaften
Molekularformel |
C26H20BrN3 |
|---|---|
Molekulargewicht |
454.4 g/mol |
IUPAC-Name |
5-(bromomethyl)-1-tritylbenzotriazole |
InChI |
InChI=1S/C26H20BrN3/c27-19-20-16-17-25-24(18-20)28-29-30(25)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-18H,19H2 |
InChI-Schlüssel |
XVDDNNDZTLKWQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)CBr)N=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(4-Methylphenyl)-1H-imidazol-5-YL]methanamine](/img/structure/B14845785.png)

![(6-Bromoimidazo[1,2-A]pyrimidin-3-YL)methanamine](/img/structure/B14845803.png)




![1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone](/img/structure/B14845828.png)




